molecular formula C36H75O4P B1346607 Distearyl phosphate CAS No. 3037-89-6

Distearyl phosphate

Cat. No. B1346607
CAS RN: 3037-89-6
M. Wt: 603 g/mol
InChI Key: FRXGWNKDEMTFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Distearyl phosphate is a chemical compound with the molecular formula C36H75O4P . It has an average mass of 602.952 Da and a mono-isotopic mass of 602.540283 Da . It is a white to slightly yellow solid .


Synthesis Analysis

Phosphate esters and anhydrides are essential in biology and are involved in various processes. The synthesis of such compounds, including Distearyl phosphate, involves complex chemical reactions .


Molecular Structure Analysis

Distearyl phosphate contains a total of 115 bonds, including 40 non-H bonds, 1 multiple bond, 36 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 phosphate . It has a molar refractivity of 180.7±0.3 cm³ .


Chemical Reactions Analysis

Phosphorus transfer reactions, where a phosphate group is transferred from a phosphate group donor molecule to a phosphate group acceptor molecule, are a key aspect of biological phosphate transfer reactions .


Physical And Chemical Properties Analysis

Distearyl phosphate has a density of 0.9±0.1 g/cm³, a boiling point of 642.9±38.0 °C at 760 mmHg, and a flash point of 342.6±26.8 °C . It is slightly soluble in water and soluble in ethanol .

Scientific Research Applications

Environmental Management and Agriculture

  • Phosphate Solubilization for Agriculture : One study highlights the use of microorganisms to solubilize insoluble phosphates, a crucial process for enhancing phosphate availability in agriculture. These microorganisms, grown on agro-industrial wastes, can significantly boost plant growth and soil health through the production of enzymes, siderophores, and plant hormones in fermentation conditions (Vassileva et al., 2010).
  • Phosphorus (P) Recovery and Recycling : The depletion of natural phosphorus resources and the environmental impact of phosphate fertilizers have led to research into P-recovery techniques from wastewater. Full-scale technologies for P-recovery from different phases of wastewater treatment processes have been reviewed, showing the potential to mitigate global phosphorus resource shortages while adhering to discharge regulations (Desmidt et al., 2015).

Materials Science

  • Phosphorus Activators in Soils : Research into phosphorus activators, which can release fixed phosphorus from soil, suggests potential for mitigating the global phosphorus resource shortage. These activators, including microorganisms and organic acids, enhance the bioavailability of phosphorus, potentially alleviating the need for synthetic phosphate fertilizers and promoting sustainable agriculture practices (Zhu, Li, & Whelan, 2018).
  • Adsorptive Materials for Phosphate Removal : Various adsorptive materials, including metal (hydr)oxides, mesoporous materials, and carbon-supported materials, have been investigated for their capacity to remove phosphate from water. This approach addresses eutrophication and provides a method for controlling phosphate levels in aquatic environments. The potential reuse of nutrient-loaded adsorbents as fertilizers is also a significant benefit, aligning with sustainable waste management practices (Liu et al., 2018).

Biotechnology

  • Biochar for Phosphate Removal : Engineered biochar has been developed with enhanced properties for the removal of phosphates from water and wastewater. This innovative approach not only tackles pollution but also contributes to soil health when used as a soil amendment, showcasing the multifaceted applications of biochar in environmental management and agriculture (Vikrant et al., 2018).

Future Directions

Future research could focus on the potential applications of Distearyl phosphate in various fields, such as its use in the stabilization of polymers . Additionally, more research is needed to understand the behavior of Distearyl phosphate in different environments and its potential impacts .

properties

IUPAC Name

dioctadecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXGWNKDEMTFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863065
Record name Dioctadecyl orthophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Distearyl phosphate

CAS RN

3037-89-6
Record name Distearyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3037-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distearyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, dioctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctadecyl orthophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47N7586GSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Distearyl phosphate
Reactant of Route 2
Distearyl phosphate
Reactant of Route 3
Distearyl phosphate
Reactant of Route 4
Distearyl phosphate
Reactant of Route 5
Reactant of Route 5
Distearyl phosphate
Reactant of Route 6
Reactant of Route 6
Distearyl phosphate

Citations

For This Compound
26
Citations
EC Hunt - Journal of Colloid and Interface Science, 1969 - Elsevier
… Distearyl phosphate spread upon pure water had a similar limiting area of 41.0 A2/molecule but that of dimyristyl phosphate was sightly larger at 42.5 A2/molecule, possibly owing to …
Number of citations: 29 www.sciencedirect.com
J Plass, D Emeis - Magnetic Resonance in Colloid and Interface Science, 2002 - Springer
… This emulsion and the emulsifier raw material, consisting of monostearyl phosphate as well as distearyl phosphate, are examined by solid state cross polarisation magic angle spinning (…
Number of citations: 2 link.springer.com
J PLASS, D EMEIS - … Resonance in Colloid and Interface Science, 2012 - books.google.com
… This emulsion and the emulsifier raw material, consisting of monostearyl phosphate as well as distearyl phosphate, are examined by solid state cross polarisation magic angle spinning (…
Number of citations: 0 books.google.com
J Plass, D Emeis, B Blümich - Journal of Surfactants and …, 2001 - Wiley Online Library
… The emulsions and the emulsifier raw material, consisting of monostearyl phosphate as well as distearyl phosphate, are examined by solid state cross polarization magic angle spinning …
Number of citations: 16 aocs.onlinelibrary.wiley.com
E Smits, JBFN Engberts, MJ Blandamer… - Recueil des Travaux …, 1996 - Wiley Online Library
… have been synthesized: dioleyl phosphate (DOP) and dielaidyl phosphate (DEP) having, respectively, a ci.7 and a tratzs double bond at C-9 and the saturated distearyl phosphate (DSP)…
Number of citations: 9 onlinelibrary.wiley.com
EJ King - Biochemical Journal, 1934 - ncbi.nlm.nih.gov
… Synthetic distearyl phosphate showed very little relation between the PH and the amount of … phosphoric ester, it-as also distearyl phosphatemight have been expected to be hydrolysed …
Number of citations: 16 www.ncbi.nlm.nih.gov
PH Jones, EK Rowley, AL Weiss, DL Bishop… - Journal of …, 1969 - Elsevier
Fifteen salts of erythromycin were prepared and their relative water solubilities and bitterness levels measured. The water solubilities of the salts were found to be related to the size of …
Number of citations: 36 www.sciencedirect.com
AJ Alonso-Castro, V Arana-Argáez… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Asclepias curassavica L. (Apocynaceae) is a perennial shrub used in the folk treatment of parasitism, pain, and inflammation. Aim of the study This …
Number of citations: 4 www.sciencedirect.com
JM Kuiper, JBFN Engberts - Langmuir, 2004 - ACS Publications
… Distearyl phosphate (DSP) was prepared from distearyl phosphonate by oxidation with I 2 . White crystals were obtained in a 51% yield after crystallization from ethanol; mp 81−83 C (lit. …
Number of citations: 137 pubs.acs.org
HB Bull - Cold Spring Harbor Symposia on Quantitative …, 1940 - symposium.cshlp.org
With the short time at my disposal I shall confine my remarks largely to the chemistry of the phospholipids. It is, however, desirable to take a bird's-eye view of the whole subject of the …
Number of citations: 2 symposium.cshlp.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.